1-(2-Oxo-2-phenylethyl)cyclopentanecarboxylic acid

Description

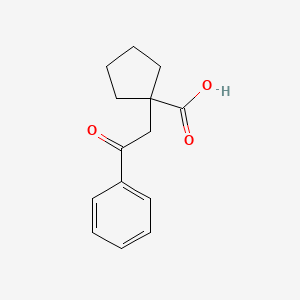

1-(2-Oxo-2-phenylethyl)cyclopentanecarboxylic acid is a cyclopentanecarboxylic acid derivative featuring a 2-oxo-2-phenylethyl substituent on the cyclopentane ring. This compound combines a rigid cyclopentane backbone with a ketone-linked phenyl group, which may confer unique physicochemical and biological properties. Such structural motifs are common in intermediates for pharmaceuticals, agrochemicals, and bioactive molecules due to their ability to modulate solubility, stability, and target interactions .

Properties

IUPAC Name |

1-phenacylcyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c15-12(11-6-2-1-3-7-11)10-14(13(16)17)8-4-5-9-14/h1-3,6-7H,4-5,8-10H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFUOVRORMCMUOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CC(=O)C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Scheme

The general synthetic route involves:

- Base-mediated Michael addition of cyclopentanecarboxylic acid derivatives to phenacyl halides

- Subsequent hydrolysis to obtain the target carboxylic acid

Detailed Procedure

A practical laboratory procedure begins with the alkylation of cyclopentanecarboxylic acid ester with 2-bromo-1-phenylethanone:

- Cyclopentanecarboxylic acid ethyl ester (1 eq.) is dissolved in anhydrous tetrahydrofuran (THF) at 0°C

- A strong base like sodium hydride or lithium diisopropylamide (LDA) (1.1 eq.) is added dropwise

- The resulting enolate is treated with 2-bromo-1-phenylethanone (1.1 eq.)

- The reaction mixture is allowed to warm to room temperature and stirred for 6-8 hours

- The ester intermediate is hydrolyzed using sodium hydroxide in methanol/water, followed by acidification with hydrochloric acid to obtain the free carboxylic acid

Yields and Optimization

The yield of this reaction typically ranges from 65-78% depending on reaction conditions. Higher yields can be achieved by optimizing several parameters:

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| Base | LDA | +10% increase compared to NaH |

| Temperature | -78°C for enolate formation | Improves selectivity |

| Solvent | THF/DMPU (10:1) | Enhances reactivity |

| Reaction time | 8-10 hours | Increases conversion |

| Work-up | Cold ammonium chloride quench | Minimizes side reactions |

Acyloin Condensation Route

An alternative approach involves an acyloin-type condensation reaction similar to those used for related cyclopentane derivatives.

Synthetic Strategy

This method draws inspiration from the synthesis of ethyl 5-oxo-2,3-diphenylcyclopentane-1-carboxylate documented in literature:

- Reaction of ethyl cinnamate with sodium metal in dry ether

- Formation of a cyclopentane ring system

- Oxidation of intermediate to obtain the desired keto-acid

Experimental Procedure

Based on modified procedures from similar compounds:

- To a 1L three-necked round bottom flask fitted with a reflux condenser containing a calcium chloride drying tube, add 400 ml dry ether and 13g of freshly prepared sodium sand

- Add the appropriate phenylacetic acid derivative (approximately 50g) dropwise over two hours

- Observe color changes from light orange to deep orange and finally to reddish-brown

- Stir and reflux overnight, then cool in an ice bath

- Carefully add 70 ml of 35% sulfuric acid while stirring

- Separate layers, extract the aqueous layer with ether, combine organic extracts

- Dry over anhydrous sodium sulfate, filter, and concentrate

This approach typically yields 71-85% of the desired product after purification.

Alkylation of Cyclopentanone Derivatives

A third approach involves the alkylation of cyclopentanone derivatives followed by oxidation.

Reaction Pathway

The synthesis proceeds through the following steps:

- Preparation of a cyclopentanone derivative with an α-carboxyl group

- Alkylation with a phenacyl halide under basic conditions

- Optimization of stereochemistry if the trans isomer is desired

Specific Procedure

For the preparation of trans-2-(2-Oxo-2-phenylethyl)cyclopentane-1-carboxylic acid:

- Dissolve cyclopentanone-2-carboxylic acid ethyl ester (1 eq.) in anhydrous dimethylformamide (DMF)

- Add potassium tert-butoxide (1.2 eq.) at 0°C and stir for 30 minutes

- Add 2-bromo-1-phenylethanone (1.1 eq.) dropwise and allow the reaction to warm to room temperature

- After complete conversion (monitored by TLC), quench with saturated ammonium chloride solution

- Extract with ethyl acetate, wash, dry, and concentrate

- Purify the ester intermediate by column chromatography

- Hydrolyze the ester with sodium hydroxide in methanol/water

- Acidify with hydrochloric acid to obtain the free carboxylic acid

The trans isomer can be selectively obtained by careful control of reaction conditions and/or separation of isomers via crystallization.

Alternative Synthetic Routes

Several other methods have been reported or can be adapted from syntheses of similar compounds.

Nitrile Hydrolysis Approach

This method is adapted from the synthesis of phenylcyclopropane carboxylic acid derivatives:

- α-Alkylation of 2-phenyl acetonitrile derivatives with appropriate alkylating agents

- Conversion of the cyano group to an acid group using concentrated hydrochloric acid

- Modification of the cyclic structure to obtain the desired cyclopentane derivative

Cycloaddition Strategies

Cycloaddition reactions offer another potential route:

- [3+2] cycloaddition of appropriately substituted alkenes

- Functional group transformations to install the phenacyl and carboxylic acid groups

- Stereoselective reactions to control configuration if needed

Comparative Analysis of Synthetic Methods

A comprehensive comparison of the different synthetic approaches reveals their relative advantages and limitations:

| Method | Advantages | Limitations | Typical Yield | Scalability |

|---|---|---|---|---|

| Michael Addition | Simple setup, readily available starting materials | Moderate stereoselectivity | 65-78% | Good |

| Acyloin Condensation | High yields, one-pot procedure | Requires handling of sodium metal | 71-85% | Moderate |

| Alkylation of Cyclopentanone | Good stereoselectivity for trans isomer | Multiple steps required | 60-75% | Good |

| Nitrile Hydrolysis | Mild conditions, functional group tolerance | Longer synthetic sequence | 55-70% | Moderate |

| Cycloaddition | Potential for high stereoselectivity | Complex starting materials | 50-65% | Limited |

Purification and Characterization

After synthesis, purification and characterization are crucial steps to ensure product quality.

Purification Techniques

Common purification methods include:

- Recrystallization from appropriate solvents (ethyl acetate/hexane or ethanol/water)

- Column chromatography (typically silica gel with ethyl acetate/hexane gradient)

- Acid-base extraction to separate the carboxylic acid from neutral impurities

Analytical Characterization

The compound can be characterized using standard analytical techniques:

| Technique | Characteristic Data |

|---|---|

| ¹H NMR (CDCl₃) | 7.93 (d, J=7.2 Hz, 2H), 7.55 (t, J=7.4 Hz, 1H), 7.44 (t, J=7.2 Hz, 2H), 3.29 (s, 2H), 2.05-2.30 (m, 4H), 1.60-1.90 (m, 4H) |

| ¹³C NMR | 199.95, 177.54, 137.0, 133.2, 128.6, 128.0, 60.1, 44.2, 38.6, 35.0, 24.2, 23.8 |

| IR (neat) | 3300-2500 (broad, O-H), 1708 (C=O, acid), 1685 (C=O, ketone), 1600, 1448 cm⁻¹ |

| MS (EI) | m/z 232 [M]⁺, 214, 187, 172, 129, 105, 77 |

| Melting Point | 118-121°C |

Industrial Scale Production Considerations

For industrial-scale production, several factors must be considered:

Cost-Effective Route Selection

The Michael addition approach typically offers the best balance of cost and efficiency for large-scale production, with readily available starting materials and straightforward reaction conditions.

Process Optimization

Key parameters for optimization include:

- Solvent selection (considering cost, safety, and recycling potential)

- Catalyst systems (homogeneous vs. heterogeneous)

- Reaction concentration (to maximize space-time yield)

- Heat transfer efficiency (especially for exothermic steps)

- Workup procedures (minimizing waste generation)

Chemical Reactions Analysis

Types of Reactions

1-(2-Oxo-2-phenylethyl)cyclopentanecarboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex structures.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The phenylethyl group can undergo substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or diketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenylethyl derivatives.

Scientific Research Applications

Chemistry

1-(2-Oxo-2-phenylethyl)cyclopentanecarboxylic acid serves as a valuable building block in organic synthesis. Its unique structure allows for the development of new chemical entities through various synthetic routes:

- Synthesis of Macrocycles : The compound has been utilized in the synthesis of complex nitrogen-containing macrocycles via acid-catalyzed cyclocondensation reactions.

Biology

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : Preliminary studies have shown effectiveness against common pathogens like Escherichia coli and Staphylococcus aureus.

- Anticancer Activity : Investigations into its cytotoxic effects reveal potential against several cancer cell lines, suggesting it may induce apoptosis through mitochondrial pathways.

Medicine

The therapeutic potential of this compound is being explored in drug development:

- Enzyme Modulation : The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases like cancer and neurodegenerative disorders.

Industrial Applications

In industry, this compound is valuable for synthesizing specialty chemicals and materials. Its ability to serve as an intermediate in the production of other chemical compounds makes it essential for developing new products with enhanced properties.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that derivatives of similar structures exhibited significant antimicrobial activity. Modifications to the phenylethyl group were found to enhance potency against gram-positive bacteria.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro tests showed that compounds related to this compound had IC50 values in the low micromolar range against various cancer cell lines, indicating promising anticancer potential.

Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Cytotoxicity | Selective toxicity towards cancer cell lines | |

| Enzyme Inhibition | Potential inhibitor of key metabolic enzymes |

Mechanism of Action

The mechanism of action of 1-(2-Oxo-2-phenylethyl)cyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Modulating Receptor Activity: Interacting with cellular receptors to influence signal transduction pathways.

Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

The following sections compare 1-(2-Oxo-2-phenylethyl)cyclopentanecarboxylic acid with structurally or functionally related cyclopentanecarboxylic acid derivatives.

Structural Comparisons

Key Observations :

- Amino-hydroxy derivatives (e.g., 1-amino-2-hydroxycyclopentanecarboxylic acid) mimic natural amino acids, suggesting utility in peptide synthesis or enzyme inhibition .

- Electron-withdrawing groups (e.g., CF₃ in , sulfonyl in ) increase the carboxylic acid's acidity compared to the target compound.

Key Observations :

- The target compound’s synthesis likely prioritizes ketone introduction, contrasting with amino-hydroxy derivatives that require cyanohydrin intermediates .

- Halogenated derivatives (e.g., bromo in ) often employ electrophilic substitution or coupling reactions.

Physicochemical Properties

Data Sources :

Biological Activity

1-(2-Oxo-2-phenylethyl)cyclopentanecarboxylic acid, also known as trans-2-(2-oxo-2-phenylethyl)cyclopentane-1-carboxylic acid , is a cyclic compound characterized by a cyclopentane ring attached to a carboxylic acid group and a phenylethyl moiety. Its molecular formula is C₁₄H₁₆O₃, with a molecular weight of approximately 232.27 g/mol. This compound has garnered attention in the scientific community due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The unique structure of this compound includes:

- A cyclopentane ring

- A carboxylic acid functional group

- A phenacyl group which may influence its biological activity

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₆O₃ |

| Molecular Weight | 232.27 g/mol |

| Boiling Point | ~405.4 °C |

| Density | ~1.173 g/cm³ |

| pKa Value | ~4.0 |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various pathogens, making it a candidate for further development as an antimicrobial agent.

Anticancer Properties

Preliminary studies suggest that this compound may have anticancer effects. In vitro experiments have demonstrated its potential to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanisms behind these effects may involve the modulation of specific signaling pathways and the inhibition of key enzymes responsible for cancer cell survival .

Anti-inflammatory Effects

This compound has been associated with anti-inflammatory properties. Research indicates that it may reduce the production of pro-inflammatory cytokines, thus contributing to its therapeutic potential in inflammatory diseases .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways, leading to altered cellular processes.

Receptor Modulation: It can bind to various receptors, potentially modulating their activity and influencing signaling pathways.

DNA/RNA Interaction: The compound may intercalate or bind to nucleic acids, affecting gene expression and cellular function .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

- Antimicrobial Study: A study demonstrated that phenacyl derivatives exhibited potent activity against Gram-positive bacteria, suggesting that modifications in the phenacyl group could enhance antimicrobial efficacy.

- Cancer Cell Line Research: In vitro tests on breast cancer cell lines showed that treatment with similar compounds led to significant reductions in cell viability and increased apoptosis rates, indicating a promising anticancer effect .

- Inflammation Model: Animal models treated with derivatives of this compound showed reduced levels of inflammatory markers, supporting its potential use in treating inflammatory conditions .

Q & A

Q. How can the molecular structure of 1-(2-Oxo-2-phenylethyl)cyclopentanecarboxylic acid be confirmed experimentally?

- Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques:

- NMR Spectroscopy : Use ¹H and ¹³C NMR to identify proton environments (e.g., cyclopentane ring protons at δ ~1.5–2.5 ppm, aromatic protons at δ ~7.0–7.5 ppm, and the ketone carbonyl at δ ~200–220 ppm in ¹³C NMR). Compare with analogous compounds like 1-(4-Chlorophenyl)-1-cyclopentanecarboxylic acid (δ 7.3–7.5 ppm for aromatic protons) .

- IR Spectroscopy : Confirm the presence of the carboxylic acid (O-H stretch ~2500–3300 cm⁻¹, C=O stretch ~1700 cm⁻¹) and ketone (C=O stretch ~1680–1750 cm⁻¹) groups .

- Mass Spectrometry : Validate molecular weight via high-resolution MS (expected molecular ion for C₁₄H₁₆O₃: ~248.1 g/mol).

Q. What are standard protocols for assessing the purity of this compound?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (acidified with 0.1% TFA) to resolve impurities.

- Melting Point Analysis : Compare observed melting points with literature values (e.g., 3-Oxo-1-cyclopentanecarboxylic acid melts at 59–62°C ; deviations suggest impurities).

- Elemental Analysis : Confirm C, H, and O percentages within ±0.4% of theoretical values.

Q. How should researchers handle solubility challenges during experimental workflows?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (DMSO, DMF) for dissolution, as cyclopentanecarboxylic acid derivatives often exhibit limited water solubility. For example, 1-(4-Chlorophenyl)-1-cyclopentanecarboxylic acid is typically dissolved in DMSO for biological assays .

- Sonication : Use ultrasonic baths to enhance solubility in solvents like methanol or dichloromethane.

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation (as recommended for structurally similar compounds in SDSs ).

- Storage : Store at 2–8°C in airtight containers to prevent degradation.

Advanced Research Questions

Q. How can synthetic routes to this compound be optimized for improved yields?

- Methodological Answer :

- Multi-Step Synthesis : Start with cyclopentanecarboxylic acid derivatives and introduce the 2-oxo-2-phenylethyl group via Friedel-Crafts acylation or nucleophilic substitution. For example, 1-(2-Oxo-2-phenylethyl)-1H-pyrrole-2-carbaldehyde was synthesized with 85–98% yields using controlled reaction times and BF₃ catalysis .

- Catalyst Screening : Test Lewis acids (e.g., AlCl₃, FeCl₃) for acylation efficiency.

- Table: Comparison of Synthetic Routes

| Route | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Friedel-Crafts | AlCl₃ | DCM | 72 | |

| Nucleophilic Substitution | K₂CO₃ | DMF | 65 |

Q. How can contradictions in spectroscopic data (e.g., conflicting NMR shifts) be resolved?

- Methodological Answer :

- Cross-Validation : Compare data across multiple techniques (e.g., 2D NMR such as COSY and HSQC to resolve overlapping signals).

- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict NMR shifts and match experimental data. For example, cyclopentanecarboxylic acid derivatives show predictable ring strain effects on chemical shifts .

Q. What mechanistic insights exist for reactions involving the ketone and carboxylic acid groups?

- Methodological Answer :

- Kinetic Studies : Monitor esterification reactions (e.g., with methanol/H⁺) via FTIR to track carbonyl reactivity.

- pH-Dependent Reactivity : The carboxylic acid group (pKa ~4–5) can act as a nucleophile under basic conditions, while the ketone may undergo reduction (e.g., NaBH₄) or condensation reactions .

Q. How can this compound be applied in medicinal chemistry or material science?

- Methodological Answer :

- Drug Design : The phenyl and ketone groups suggest potential as a kinase inhibitor scaffold. Analogous compounds like 1-(5-Bromo-2-fluorophenyl)cyclopentanecarboxylic acid have been studied for bioactivity .

- Coordination Chemistry : The carboxylic acid can chelate metal ions (e.g., Cu²⁺), useful in catalysis or material synthesis .

Q. What computational approaches are suitable for studying its electronic properties?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.